molecular formula C14H18BFO4 B1377924 [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid CAS No. 1431546-20-1

[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid

Cat. No.: B1377924
CAS No.: 1431546-20-1
M. Wt: 280.1 g/mol
InChI Key: QXMBNFNHXUBERX-UHFFFAOYSA-N
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Description

[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid: is a boronic acid derivative featuring a fluorine atom and a dioxaborolane ring. This compound is of significant interest due to its unique structural properties, which make it valuable in various chemical reactions, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid typically involves a multi-step process. One common method starts with the fluorination of a suitable aromatic precursor, followed by the introduction of the dioxaborolane moiety. The general steps are as follows:

    Fluorination: The aromatic precursor undergoes electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Borylation: The fluorinated intermediate is then subjected to a borylation reaction using bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate.

    Acetic Acid Introduction:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired reaction conditions and minimizing human error.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding boronic acids or phenols.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced boronic esters.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles in the presence of bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Boronic acids, phenols.

    Reduction: Reduced boronic esters.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

Chemistry

In organic synthesis, [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid is used as a building block for the synthesis of complex molecules. Its boronic acid moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of fluorinated pharmaceuticals. The presence of the fluorine atom enhances the metabolic stability and bioavailability of drug candidates. Additionally, boronic acid derivatives are explored for their role in enzyme inhibition, making them useful in the development of enzyme inhibitors for therapeutic purposes.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its unique properties contribute to the development of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of [2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid involves its interaction with molecular targets through its boronic acid

Biological Activity

[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorine atom, a phenyl ring, and a tetramethyl-1,3,2-dioxaborolan-2-yl moiety. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H20B F O3
Molecular Weight284.13 g/mol
CAS Number2246517-11-1

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom enhances lipophilicity and may facilitate binding to hydrophobic pockets in proteins. The dioxaborolane group is known for its ability to form reversible covalent bonds with nucleophilic sites in enzymes, which can modulate their activity.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to this compound. For instance:

  • Inhibition of Tumor Cell Proliferation : Research has shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. A study reported that certain derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines (e.g., HL-60 and U937) .
    CompoundCell LineIC50 (µM)
    Derivative AHL-600.56
    Derivative BU9370.75
    CA-4 (Standard)HL-601.0
  • Mechanism of Action : The anticancer effects are thought to involve the induction of apoptosis through caspase activation and inhibition of tubulin polymerization . Specifically, compounds related to this compound have been shown to significantly increase caspase-3 activation in treated cells compared to controls.

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor:

  • Enzyme Targets : It has been identified as a potential inhibitor of key metabolic enzymes involved in cancer metabolism and proliferation.
    • Example : Inhibitors targeting PfATP4 have shown promise in malaria treatment by disrupting parasite ion homeostasis .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the core structure of this compound. These studies highlighted the importance of structural modifications in enhancing biological activity:

  • Study Findings : Modifications at the phenolic position significantly influenced antiproliferative activity across different cancer cell lines.
    • Key Result : A derivative with a methoxy group at the para position exhibited a GI50 value < 0.01 µM across multiple tested lines .

Properties

IUPAC Name

2-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)10-6-5-9(7-12(17)18)11(16)8-10/h5-6,8H,7H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMBNFNHXUBERX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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